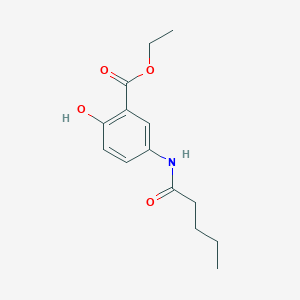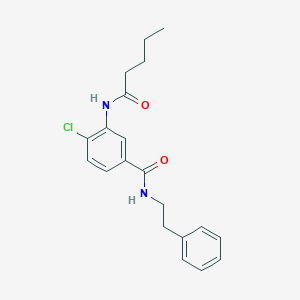![molecular formula C30H27ClN2O3 B308988 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308988.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit anti-inflammatory and neuroprotective properties.
作用機序
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its anti-inflammatory and neuroprotective properties by binding to the translocator protein (TSPO) located on the outer mitochondrial membrane. TSPO is involved in the regulation of several cellular processes such as cholesterol transport, apoptosis, and inflammation. This compound binding to TSPO results in the inhibition of pro-inflammatory cytokine production and the reduction of oxidative stress, leading to the attenuation of neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Physiologically, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. This compound has also been found to have low toxicity and can be administered orally or intraperitoneally. However, this compound has limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic efficacy. This compound also has poor solubility in water, which can make formulation and administration challenging.
将来の方向性
There are several future directions for the study of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations that can improve the solubility and bioavailability of this compound. Further studies are also needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings. Additionally, the potential of this compound in the treatment of other neuroinflammatory and neurodegenerative diseases should be explored.
合成法
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline in the presence of thionyl chloride. The resulting compound is then reacted with 3,3-diphenylpropanoyl chloride to obtain the final product. This method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by modulating the activity of microglia, which are immune cells in the central nervous system. This compound has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and preventing neuronal cell death. These properties make this compound a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C30H27ClN2O3 |
|---|---|
分子量 |
499 g/mol |
IUPAC名 |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O3/c1-2-36-28-16-10-9-15-26(28)33-30(35)23-17-18-25(31)27(19-23)32-29(34)20-24(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-19,24H,2,20H2,1H3,(H,32,34)(H,33,35) |
InChIキー |
JECIUTWEBWTIPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)




![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)
